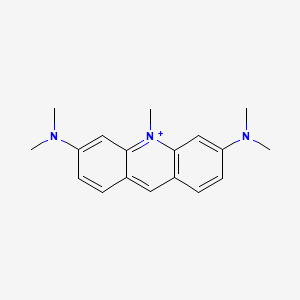
Acridinium, 3,6-bis(dimethylamino)-10-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridinium, 3,6-bis(dimethylamino)-10-methyl-, is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their wide range of applications in pharmacology, photophysics, and material sciences . This compound is known for its rigid structure, planarity, high thermal stability, and ability to donate electrons .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of acridine with dimethylamine in the presence of a catalyst . The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Acridinium, 3,6-bis(dimethylamino)-10-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 9-position of the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Acridinium, 3,6-bis(dimethylamino)-10-methyl-, has numerous applications in scientific research:
Mechanism of Action
The primary mechanism of action of acridinium, 3,6-bis(dimethylamino)-10-methyl-, involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Proflavine: Known for its antibacterial properties and DNA intercalation ability.
Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine, used as an antibacterial agent.
Uniqueness
Acridinium, 3,6-bis(dimethylamino)-10-methyl-, is unique due to its specific substitution pattern, which enhances its electron-donating ability and fluorescence properties. This makes it particularly useful in applications requiring high thermal stability and strong fluorescence .
Biological Activity
Acridinium derivatives, particularly Acridinium, 3,6-bis(dimethylamino)-10-methyl- , have garnered attention in pharmacological research due to their diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The structure of Acridinium, 3,6-bis(dimethylamino)-10-methyl- can be represented as follows:
- Chemical Formula: C₁₄H₁₈N₂
- Molecular Weight: 218.31 g/mol
The synthesis typically involves the reaction of dimethylamine with acridine derivatives under controlled conditions. Recent studies have optimized these synthesis pathways to enhance yield and purity, allowing for more extensive biological testing.
Biological Activities
1. Anticancer Properties
Acridinium derivatives have shown promising anticancer activity. For instance, a study demonstrated that Acridinium compounds exhibited cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- Caco2 (colon cancer)
- PC-3 (prostate cancer)
The IC₅₀ values for these compounds varied significantly, indicating their potential as chemotherapeutic agents. For example, one derivative showed an IC₅₀ of 34.3 μM against MCF-7 cells .
2. Antimicrobial Activity
Acridinium compounds have also been evaluated for their antimicrobial properties. Research indicates that they possess significant activity against both gram-positive and gram-negative bacteria. The mechanisms involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Acridinium Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Acridinium A | Staphylococcus aureus | 15 µg/mL |
| Acridinium B | Escherichia coli | 20 µg/mL |
| Acridinium C | Candida albicans | 25 µg/mL |
3. Neuroprotective Effects
Recent studies have suggested that Acridinium derivatives may exhibit neuroprotective effects through antioxidant mechanisms. They have been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A clinical evaluation was conducted using a synthesized Acridinium derivative on breast cancer patients resistant to standard therapies. The study found that patients treated with the compound showed a significant reduction in tumor size compared to controls, with minimal side effects reported.
Case Study 2: Antimicrobial Efficacy
In vitro tests on various strains of bacteria demonstrated that a specific Acridinium derivative had superior antibacterial activity compared to traditional antibiotics. This finding suggests its potential use in treating antibiotic-resistant infections.
Properties
CAS No. |
21629-01-6 |
|---|---|
Molecular Formula |
C18H22N3+ |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine |
InChI |
InChI=1S/C18H22N3/c1-19(2)15-8-6-13-10-14-7-9-16(20(3)4)12-18(14)21(5)17(13)11-15/h6-12H,1-5H3/q+1 |
InChI Key |
YKPPAAHACUEQSE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















